4-Amino-2-methoxybenzenesulfonamide;hydrochloride
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Overview
Description
4-Amino-2-methoxybenzenesulfonamide;hydrochloride is a chemical compound with the molecular formula C7H10N2O3S·HCl. It is an aromatic sulfonamide derivative, characterized by the presence of an amino group, a methoxy group, and a sulfonamide group attached to a benzene ring. This compound is often used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Sulfonamides, a class of compounds to which this compound belongs, are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase .
Mode of Action
Sulfonamides generally work by inhibiting the synthesis of folic acid in bacteria, thereby preventing their growth .
Biochemical Pathways
Sulfonamides are known to interfere with the bacterial synthesis of folic acid, a crucial component for nucleic acid synthesis and cell growth .
Pharmacokinetics
Sulfonamides are generally well absorbed in the gastrointestinal tract, widely distributed in body tissues, metabolized in the liver, and excreted in the urine .
Result of Action
The inhibition of folic acid synthesis by sulfonamides generally results in the prevention of bacterial cell growth .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-methoxybenzenesulfonamide;hydrochloride typically involves the reaction of 4-Amino-2-methoxybenzenesulfonamide with hydrochloric acid. The process can be summarized as follows:
Starting Material: 4-Amino-2-methoxybenzenesulfonamide.
Reaction: The starting material is dissolved in a suitable solvent, such as methanol or ethanol.
Addition of Hydrochloric Acid: Hydrochloric acid is added to the solution, resulting in the formation of the hydrochloride salt.
Isolation: The product is isolated by filtration or crystallization and then dried to obtain the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of 4-Amino-2-methoxybenzenesulfonamide are reacted with hydrochloric acid in industrial reactors.
Purification: The crude product is purified using techniques such as recrystallization or chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure its purity and consistency.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-methoxybenzenesulfonamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
Oxidation Products: Sulfonic acid derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted aromatic compounds.
Scientific Research Applications
4-Amino-2-methoxybenzenesulfonamide;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
4-Amino-2-methoxybenzenesulfonamide;hydrochloride can be compared with other similar compounds, such as:
4-Methoxybenzenesulfonamide: Lacks the amino group, resulting in different chemical reactivity and biological activity.
4-Amino-2,6-dimethoxybenzenesulfonamide: Contains an additional methoxy group, which can influence its chemical properties and interactions.
Sulfanilamide: A simpler sulfonamide derivative with different pharmacological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-amino-2-methoxybenzenesulfonamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3S.ClH/c1-12-6-4-5(8)2-3-7(6)13(9,10)11;/h2-4H,8H2,1H3,(H2,9,10,11);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUBNMNPLWGJAIT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N)S(=O)(=O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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